N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide
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Description
N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C18H22N4OS3 and its molecular weight is 406.58. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide, due to its complex structure, participates in various chemical synthesis processes, leading to compounds with potential biological activities. For instance, compounds with 1,3,4-oxadiazole moieties have been extensively researched for their diverse biological activities. A significant area of application includes the synthesis of derivatives aimed at exploring their anticancer and antibacterial potentials. For example, derivatives of 1,3,4-oxadiazole and acetamide have been synthesized to evaluate new drug candidates for Alzheimer’s disease, showing the versatility of compounds with similar structures in drug discovery processes (Rehman et al., 2018).
Anticancer Activity
The novel synthesis approaches involving the structural motifs similar to N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide have led to compounds with promising anticancer properties. For instance, compounds synthesized with a focus on 1,2-dihydropyridine, thiophene, and thiazole derivatives incorporating a sulfone moiety exhibited significant in-vitro anticancer activity against human breast cancer cell lines. These findings highlight the potential of structurally related compounds in the development of new anticancer agents (Al-Said et al., 2011).
Antibacterial Activity
The chemical frameworks akin to N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide also serve as a base for developing antibacterial agents. Compounds synthesized from similar structures have been tested against various bacterial strains, demonstrating moderate to high antibacterial activity. This suggests the potential use of such compounds in addressing bacterial infections and highlights the broader applicability of these chemical structures in medicinal chemistry (Khalid et al., 2016).
Molecular Docking and Pharmacological Evaluation
Research involving compounds with structural similarities to N-(2-furylmethyl)-4-[5-(piperidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]thiophene-2-sulfonamide extends into molecular docking studies to assess their potential as antimicrobial and antitubercular agents. Such studies provide insight into the molecular interactions between the synthesized compounds and biological targets, guiding the development of more effective therapeutic agents. These investigations are crucial in the early stages of drug development, offering a predictive model for the biological activity of new compounds (Shingare et al., 2022).
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS3/c1-24-15-4-2-14(3-5-15)12-21-16(23)13-26-18-17(19-6-7-20-18)22-8-10-25-11-9-22/h2-7H,8-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGNVRCGYUMWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN=C2N3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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